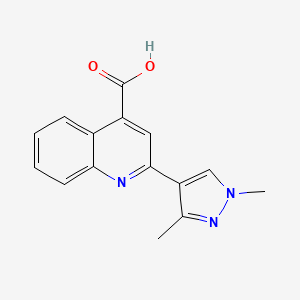

2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-12(8-18(2)17-9)14-7-11(15(19)20)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYONTRWZUBEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method includes the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with 2-chloroquinoline under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid hydrides.

Substitution: The pyrazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C15H13N3O2

- Molecular Weight : 267.28 g/mol

- SMILES Notation : CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O)C

- InChI Key : DZYONTRWZUBEEH-UHFFFAOYSA-N

This compound features a quinoline backbone with a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit antimicrobial activities. For instance, quinoline derivatives have shown efficacy against Mycobacterium tuberculosis, a significant pathogen causing tuberculosis. The incorporation of the pyrazole moiety may enhance the inhibitory activity against various bacterial strains due to its ability to interact with specific biological targets .

Anticancer Potential

Quinoline-based compounds are being investigated for their anticancer properties. The structural similarity of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid to known anticancer agents suggests it may possess similar activities. Studies involving related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further exploration in cancer therapy .

HIV-1 Integrase Inhibition

There is ongoing research into the use of quinoline derivatives as inhibitors of HIV-1 integrase. The structural features of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid may allow it to function similarly to other known integrase inhibitors, offering a pathway for the development of new antiretroviral therapies .

Antitubercular Agents

The compound has been highlighted in research focused on developing new antitubercular agents. Its ability to inhibit specific targets within Mycobacterium tuberculosis makes it a candidate for further investigation in combating drug-resistant strains of tuberculosis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the pyrazole ring or quinoline core. Key examples include:

Key Observations :

- Electronic Effects : Bromine in the 4-bromophenyl analog increases electron-withdrawing properties, altering reactivity and solubility compared to pyrazole-based derivatives .

- Bioactivity: Pyrazole-substituted derivatives are explored for antibacterial activity (e.g., inhibition of bacterial enzymes) , while the 6-methylquinoline analog with a methoxyphenyl group may target specific protein interactions .

Biological Activity

2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C15H13N3O2

- Molecular Weight : 267.28 g/mol

- IUPAC Name : 2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial effects.

- Cell Cycle Modulation : It has been shown to affect cell cycle progression in cancer cells, promoting apoptosis through various pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid against various pathogens. For instance:

- Study on E. coli and S. aureus : The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against these bacteria .

Anticancer Activity

Research indicates that this compound has promising anticancer properties:

- Case Study on Lung Cancer Cells (A549) : A study reported an IC50 value of 49.85 µM, indicating effective growth inhibition in A549 cell lines .

- Mechanism : The compound was found to induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins .

Table 1: Biological Activities of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic Acid

Recent Advances

Recent literature highlights the ongoing research into the therapeutic potential of this compound:

- Pyrazole Derivatives : A review discussed the broader category of pyrazole derivatives, including this compound, emphasizing their roles in anticancer and anti-inflammatory activities .

- Synthesis and Evaluation : Various synthesis methods have been explored to enhance the yield and efficacy of this compound for pharmaceutical applications .

Case Studies

A notable case study involved the synthesis of novel derivatives based on the pyrazole framework that were evaluated for their anticancer activity:

Q & A

Q. Example Workflow :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate, DMF-DMA, HCl | Pyrazole ester | ~75 |

| 2 | V₂O₅/Fe₃O₄, H₂O, 100°C | Quinoline-4-carboxylic acid | ~60 |

Basic: How is the compound’s structural integrity validated in crystallographic studies?

Methodological Answer :

Single-crystal X-ray diffraction (XRD) with SHELXL refinement is the gold standard. Key steps include:

- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.

- Refinement : SHELXL’s constraints (e.g., rigid-bond for anisotropic displacement parameters) improve accuracy for heterocyclic systems. Hydrogen bonding between the carboxylic acid and pyrazole N-atoms is critical for validating intramolecular interactions .

- Validation Tools : R-factor (<5%), wR₂ (<12%), and Hirshfeld surface analysis ensure structural reliability .

Q. Example Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 3.8% | |

| H-bond Length (Å) | 1.85–2.10 |

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer :

Key properties include solubility, stability, and hydrogen-bonding capacity:

- Solubility : Low aqueous solubility (logP ~2.8 predicted) necessitates DMSO or ethanol as solvents for biological assays.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >248°C, requiring inert atmospheres during reactions .

- Hydrogen Bonding : The carboxylic acid (pKa ~4.2) and pyrazole N-atoms act as H-bond donors/acceptors, influencing supramolecular assembly .

Q. Table: Experimental vs. Calculated Properties

| Property | Experimental | Calculated (DFT) | Source |

|---|---|---|---|

| Boiling Point | 488°C | 502°C | |

| logP | 2.5 | 2.8 | |

| Polar Surface Area | 59.4 Ų | 57.9 Ų |

Advanced: How can researchers investigate metal coordination complexes of this compound?

Methodological Answer :

The carboxylic acid and pyrazole groups enable chelation with transition metals (e.g., Cd²⁺, Cu²⁺).

- Synthesis : React the ligand with metal acetates in methanol. For example, [Cd₂(L)₄(CH₃OH)₄] complexes form via self-assembly, characterized by XRD and FTIR .

- Analysis :

Application : These complexes may exhibit enhanced antibacterial or catalytic activity compared to the free ligand.

Advanced: What strategies are used to study its fluorescence properties?

Methodological Answer :

The quinoline core’s conjugated π-system enables intrinsic fluorescence.

- Spectroscopy : Use λex ~320 nm; λem ~450 nm (in ethanol). Quantum yield (Φ) can be calculated using quinine sulfate as a standard .

- Sensor Design : Boronic acid-functionalized analogs (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) act as turn-on sensors for diols or metal ions via photoinduced electron transfer (PET) .

Q. Example Data :

| Parameter | Value | Source |

|---|---|---|

| Φ (Ethanol) | 0.42 | |

| Stokes Shift | 130 nm |

Advanced: How can computational modeling (e.g., DFT) predict reactivity?

Methodological Answer :

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes molecular geometry and predicts:

- Frontier Orbitals : HOMO (-6.2 eV) localizes on the pyrazole, suggesting nucleophilic attack at C-4 of quinoline.

- Reactivity Descriptors : Global electrophilicity index (ω = 2.1 eV) indicates moderate electrophilicity .

- TD-DFT : Simulates UV-Vis spectra (error <10 nm vs. experimental) .

Advanced: How do researchers resolve contradictions in synthetic yields or purity?

Methodological Answer :

Discrepancies often arise from side reactions (e.g., decarboxylation or dimerization). Mitigation strategies:

- Analytical Cross-Validation :

- Optimization : Adjust catalyst loading (e.g., 5 mol% Fe₃O₄) or solvent polarity to suppress side reactions .

Advanced: What mechanisms underlie its biological activity (if applicable)?

Methodological Answer :

While direct evidence is limited, analogous 2-arylquinoline-4-carboxylic acids inhibit bacterial DNA gyrase or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.